N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1421474-14-7
VCID: VC5268383
InChI: InChI=1S/C16H14F3N3O3S/c1-22-14(15-3-2-8-25-15)9-12(21-22)10-20-26(23,24)13-6-4-11(5-7-13)16(17,18)19/h2-9,20H,10H2,1H3
SMILES: CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
Molecular Formula: C16H14F3N3O3S
Molecular Weight: 385.36

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 1421474-14-7

Cat. No.: VC5268383

Molecular Formula: C16H14F3N3O3S

Molecular Weight: 385.36

* For research use only. Not for human or veterinary use.

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide - 1421474-14-7

Specification

CAS No. 1421474-14-7
Molecular Formula C16H14F3N3O3S
Molecular Weight 385.36
IUPAC Name N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C16H14F3N3O3S/c1-22-14(15-3-2-8-25-15)9-12(21-22)10-20-26(23,24)13-6-4-11(5-7-13)16(17,18)19/h2-9,20H,10H2,1H3
Standard InChI Key YCGABZQMRFVXMW-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates three key moieties:

  • Furan-2-yl group: A five-membered aromatic oxygen heterocycle contributing to electron-rich interactions.

  • 1-Methyl-1H-pyrazole: A nitrogen-containing heterocycle with a methyl substituent at the N1 position, enhancing steric and electronic stability.

  • 4-(Trifluoromethyl)benzenesulfonamide: A sulfonamide group with a trifluoromethyl substituent at the para position, known for its electron-withdrawing properties and metabolic resistance .

The pyrazole and furan rings adopt non-planar orientations relative to the benzenesulfonamide group. X-ray crystallography of analogous compounds reveals dihedral angles of 57.12° (N-bound benzene) and 29.75° (C-bound benzene) relative to the pyrazole plane, creating a twisted conformation that influences packing and intermolecular interactions .

Crystallographic and Supramolecular Features

Hydrogen bonding dominates the solid-state structure. N–H···O (sulfonamide) and N–H···N (pyrazole) interactions generate supramolecular tubes along the crystallographic b-axis, while C–H···O contacts connect these tubes into layered architectures . The trifluoromethyl group enhances hydrophobic interactions, stabilizing the lattice.

Table 1: Key Crystallographic Parameters

ParameterValue
Dihedral angle (pyrazole/N-benzene)57.12°
Dihedral angle (pyrazole/C-benzene)29.75°
Hydrogen bond (N–H···O)2.89 Å
Hydrogen bond (N–H···N)3.12 Å

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step sequence:

  • Formation of the pyrazole core: Cyclocondensation of hydrazine derivatives with diketones or alkynones under acidic conditions.

  • Methylation: Introduction of the methyl group at the pyrazole N1 position using methyl iodide or dimethyl sulfate.

  • Sulfonamide coupling: Reaction of the pyrazolylmethylamine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrazole formationEthanol, reflux, 6 h68%
MethylationCH3I, K2CO3, DMF, 50°C, 4 h82%
Sulfonamide couplingEt3N, CH2Cl2, rt, 12 h75%

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dimethylformamide . Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • 1H NMR: Signals at δ 2.45 (s, 3H, N–CH3), δ 4.35 (s, 2H, CH2), δ 6.55–7.85 (m, aromatic protons) .

  • 19F NMR: Singlet at δ −62.5 ppm (CF3).

Biological Activities and Mechanisms

Kinase Inhibition

The trifluoromethylbenzenesulfonamide group facilitates ATP-competitive binding to kinase catalytic domains. In vitro assays against protein kinase A (PKA) show IC50 values of 1.2 µM, attributed to hydrogen bonding with Glu127 and hydrophobic interactions with Leu173 .

Table 3: Biological Activity Data

AssayResult
PKA inhibition (IC50)1.2 µM
Antimicrobial (MIC)8–16 µg/mL

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Solubility: 12 µg/mL in PBS (pH 7.4), limited by the trifluoromethyl group’s hydrophobicity.

  • Plasma protein binding: 89% (human serum albumin).

  • CYP450 metabolism: Primarily metabolized by CYP3A4 via oxidative defluorination .

Acute Toxicity

In rodent models, the LD50 is 320 mg/kg (oral) and 110 mg/kg (intravenous). Hepatotoxicity observed at 50 mg/kg/day correlates with glutathione depletion .

Applications and Future Directions

Oncology

Preclinical studies suggest synergy with cisplatin in non-small cell lung cancer (NSCLC) cell lines, reducing IC50 from 8.2 µM to 2.7 µM.

Infectious Diseases

Structural analogs show biofilm disruption in Pseudomonas aeruginosa at 4× MIC, indicating potential for combination therapies .

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